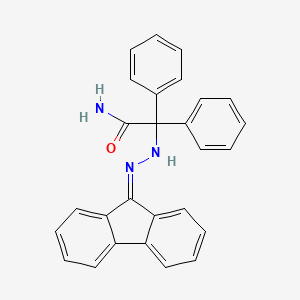
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide typically involves the reaction of fluorenone with hydrazine derivatives under controlled conditions. One common method involves the condensation of fluorenone with hydrazine hydrate in the presence of an acid catalyst to form the fluorenylidene hydrazine intermediate. This intermediate is then reacted with diphenylacetic acid chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted hydrazino derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The fluorenylidene group can intercalate with DNA, potentially disrupting replication and transcription processes. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to antimicrobial and antifungal effects by inhibiting essential biological processes in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
2-(9H-Fluoren-9-ylidene)hydrazine: Shares the fluorenylidene and hydrazine groups but lacks the diphenylacetamide moiety.
2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene: Contains fluorenylidene groups but has a different core structure.
Fluorenone azine derivatives: Similar in having fluorenylidene groups but differ in their overall structure and functional groups.
Uniqueness
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide is unique due to its combination of fluorenylidene, hydrazino, and diphenylacetamide groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
34620-27-4 |
|---|---|
Fórmula molecular |
C27H21N3O |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
2-(2-fluoren-9-ylidenehydrazinyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H21N3O/c28-26(31)27(19-11-3-1-4-12-19,20-13-5-2-6-14-20)30-29-25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18,30H,(H2,28,31) |
Clave InChI |
JPMLLAFIQXBDEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N)NN=C3C4=CC=CC=C4C5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



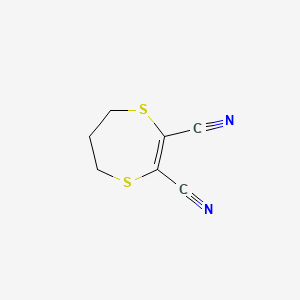




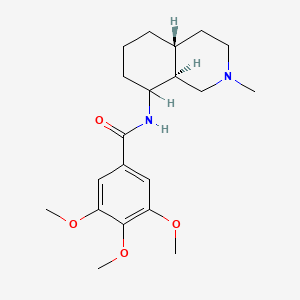


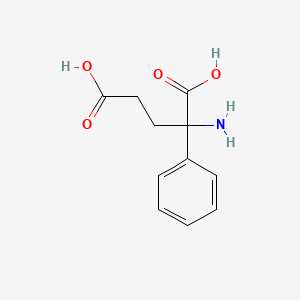
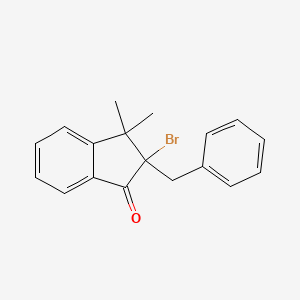
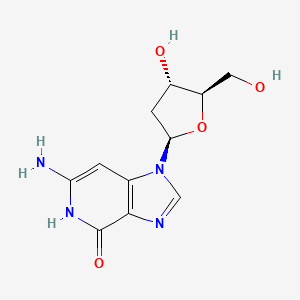
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
![(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B12798852.png)
